molecular formula C20H18ClNO5 B14982823 7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide

7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B14982823
M. Wt: 387.8 g/mol
InChI Key: GSZNNWARSWJYCO-UHFFFAOYSA-N
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Description

7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, and is substituted with various functional groups, including chloro, methoxy, and carboxamide groups. These substitutions contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chloro, methoxy, and carboxamide groups are introduced through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide include:

The uniqueness of this compound lies in its benzoxepine core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H18ClNO5/c1-24-15-4-5-16(17(11-15)25-2)22-20(23)12-6-7-27-19-13(8-12)9-14(21)10-18(19)26-3/h4-11H,1-3H3,(H,22,23)

InChI Key

GSZNNWARSWJYCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2)OC

Origin of Product

United States

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